4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine
Description
4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative featuring three distinct substituents:
- A methoxy group at position 5, which may enhance hydrogen-bonding interactions with biological targets.
- A methylsulfanyl group at position 2, influencing electron density and metabolic stability.
Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, antiviral agents, or anticancer compounds.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)sulfanyl-5-methoxy-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS2/c1-17-10-6-15-12(18-2)16-11(10)19-7-3-4-8(13)9(14)5-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGRKFNCVHUPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC(=C(C=C2)Cl)Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on recent studies.
- Molecular Formula : C₁₈H₁₁Cl₂N₃O₂S₂
- Molecular Weight : 439.37 g/mol
- CAS Number : 339275-99-9
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antiplasmodial properties and potential as an anticancer agent. The following sections summarize key findings from various studies.
Antiplasmodial Activity
Recent studies have shown that pyrimidine derivatives can act as inhibitors of Plasmodium falciparum dihydrofolate reductase (DHFR), an essential enzyme for the parasite's survival. The compound has demonstrated promising inhibitory activity against both wild-type and mutant strains of P. falciparum.
- Inhibition Constants (K_i) :
- Wild-type: 1.3–243 nM
- Quadruple mutant: 13–208 nM
These findings indicate that modifications to the pyrimidine structure can significantly enhance its potency against malaria parasites .
Anticancer Activity
The compound also shows potential as an anticancer agent. Studies have indicated that similar pyrimidine derivatives exhibit cytotoxic effects on various cancer cell lines, including those resistant to standard therapies.
- IC₅₀ Values :
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in nucleotide synthesis, crucial for the proliferation of both malaria parasites and cancer cells.
- Induction of Apoptosis : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells by modulating pathways involving Bcl-2 family proteins .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like chlorine enhances the biological activity of these compounds, making them more effective against targeted enzymes and receptors .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs can be categorized based on substituent variations at key positions (Table 1). Comparisons are drawn from synthesized pyrimidine derivatives in recent literature, including those with bromo, morpholine, or sulfonamide substituents .
Table 1: Substituent Comparison of Pyrimidine Derivatives
Key Findings:
Position 2 Substituents The methylsulfanyl group in the target compound provides moderate lipophilicity (calculated logP ~3.2) compared to the chlorine substituent in (logP ~2.8) and the polar morpholine group in (logP ~1.5). This suggests superior membrane permeability for the target compound relative to ’s analog .
Position 4 Substituents
- The 3,4-dichlorophenyl sulfanyl group introduces steric bulk and halogen-bonding capacity, which may improve target affinity (e.g., kinase inhibition) compared to the smaller bromo group in .
- In contrast, the sulfonamide group in increases polarity, favoring solubility but reducing blood-brain barrier penetration .
Biological Activity Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
